
1,1-Biazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Biazetidine is a chemical compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729. It is characterized by a four-membered ring structure containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of 1,1-Biazetidine typically involves the reaction of azetidine with suitable reagents under controlled conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl 2-(azetidin-3-ylidene)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields functionalized azetidines, which can be further modified through various chemical reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,1-Biazetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidine-2-one, while reduction can produce azetidine .
Applications De Recherche Scientifique
1,1-Biazetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and peptides.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of 1,1-Biazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1,1-Biazetidine is similar to other four-membered ring compounds such as azetidine and oxetane. it is unique in its structure and reactivity. Unlike azetidine, which contains only one nitrogen atom, this compound contains two nitrogen atoms, which can influence its chemical properties and reactivity. Similarly, oxetane contains an oxygen atom instead of nitrogen, leading to different chemical behavior .
Similar compounds include:
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Propriétés
Numéro CAS |
67092-91-5 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1-(azetidin-1-yl)azetidine |
InChI |
InChI=1S/C6H12N2/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |
Clé InChI |
XILGEHKSJPJABX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)N2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


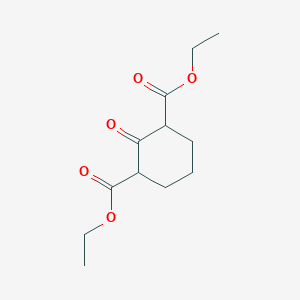
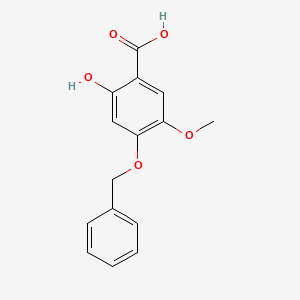
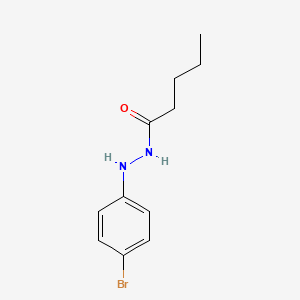
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
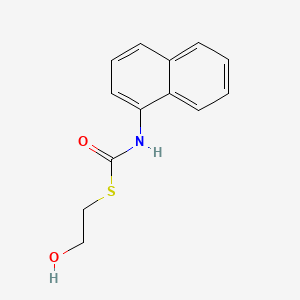
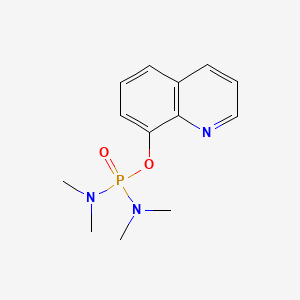
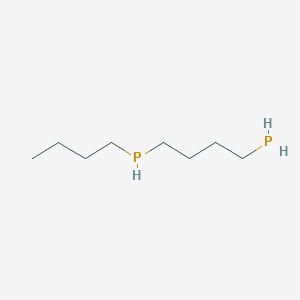
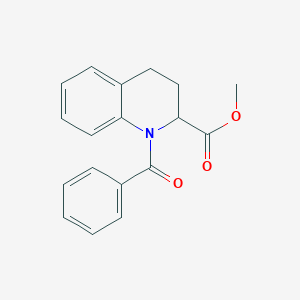
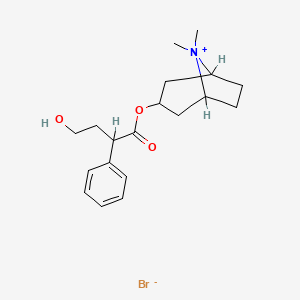
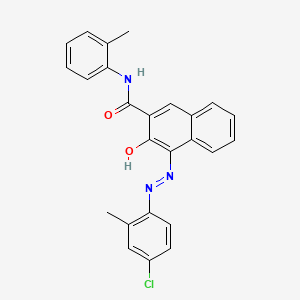
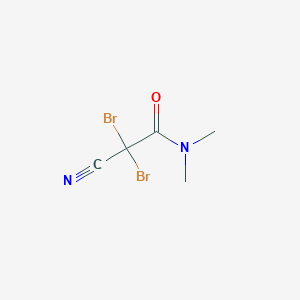
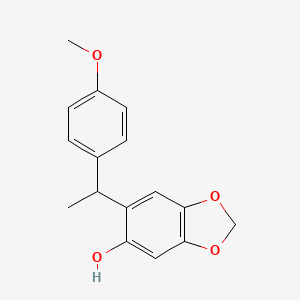
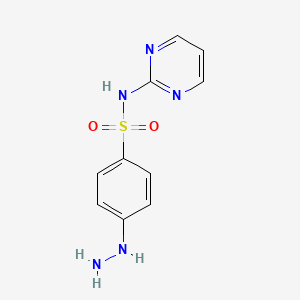
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
